Synthesis of Tert-butyl(propyl)amine from Tert-butylamine: An In-depth Technical Guide
Synthesis of Tert-butyl(propyl)amine from Tert-butylamine: An In-depth Technical Guide
Introduction
Tert-butyl(propyl)amine is a secondary amine with applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical compounds. Its synthesis from the readily available starting material, tert-butylamine (B42293), can be achieved through several synthetic routes. This technical guide provides a detailed overview of the primary methods for this transformation, focusing on direct alkylation and reductive amination. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the synthetic pathways, detailed experimental protocols, and relevant data to aid in methodological selection and implementation.
Synthetic Strategies
The synthesis of tert-butyl(propyl)amine from tert-butylamine primarily involves the formation of a new carbon-nitrogen bond between the nitrogen atom of tert-butylamine and a propyl group. The two most common and effective strategies to achieve this are direct N-alkylation and reductive amination.
Direct Alkylation
Direct alkylation is a classical approach for the formation of amines, involving the reaction of an amine with an alkyl halide via nucleophilic aliphatic substitution.[1] In this case, tert-butylamine acts as the nucleophile, attacking an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
While straightforward, a significant drawback of direct alkylation is the potential for overalkylation. The product, tert-butyl(propyl)amine, is also a nucleophile and can react further with the propyl halide to form the tertiary amine, di(propyl)tert-butylamine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] However, the steric hindrance afforded by the tert-butyl group on the starting amine can help to mitigate the extent of these side reactions.
Reductive Amination
Reductive amination is a highly efficient and controlled method for the synthesis of secondary amines, which circumvents the issue of overalkylation.[3] This two-step, one-pot process involves the initial reaction of tert-butylamine with propanal to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine, tert-butyl(propyl)amine.[3][4] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the aldehyde starting material.[5][6] This method is often preferred for its high selectivity and generally good yields for secondary amine synthesis.
Comparative Data of Synthetic Routes
The selection of a synthetic route depends on various factors including desired yield, purity, cost of reagents, and scalability. The following table summarizes the key aspects of the direct alkylation and reductive amination methods for the synthesis of tert-butyl(propyl)amine.
| Parameter | Direct Alkylation | Reductive Amination |
| Primary Reactants | Tert-butylamine, Propyl halide (e.g., 1-bromopropane) | Tert-butylamine, Propanal |
| Key Reagents | Base (e.g., K₂CO₃, NaH)[1] | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)[5] |
| Primary Advantage | Simplicity of the reaction setup. | High selectivity for the secondary amine, avoiding overalkylation.[3] |
| Primary Disadvantage | Risk of overalkylation leading to tertiary amine and quaternary ammonium salt byproducts.[2] | Requires careful control of pH and reaction conditions. |
| Typical Solvents | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Alcohols (e.g., Methanol (B129727), Ethanol), Ethers (e.g., THF, Dioxane)[7] |
| Purification Method | Distillation, Column Chromatography | Distillation, Extraction, Column Chromatography[7] |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of tert-butyl(propyl)amine via direct alkylation and reductive amination.
Protocol 1: Synthesis of Tert-butyl(propyl)amine via Direct Alkylation
Objective: To synthesize tert-butyl(propyl)amine by the direct alkylation of tert-butylamine with 1-bromopropane.
Materials:
-
Tert-butylamine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 1-bromopropane (1.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude tert-butyl(propyl)amine by fractional distillation.
Protocol 2: Synthesis of Tert-butyl(propyl)amine via Reductive Amination
Objective: To synthesize tert-butyl(propyl)amine by the reductive amination of tert-butylamine with propanal.
Materials:
-
Tert-butylamine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add tert-butylamine (1.0 eq.) and anhydrous methanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add propanal (1.05 eq.) to the cooled solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 eq.) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium triacetoxyborohydride solution/slurry to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude tert-butyl(propyl)amine by fractional distillation.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
References
- 1. Buy Tert-butyl(propyl)amine (EVT-3505423) | 22675-81-6 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. lehigh.edu [lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
